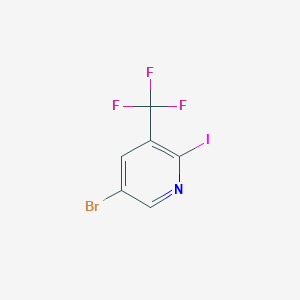

5-Bromo-2-iodo-3-(trifluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of chemical sciences. As an isostere of benzene, it is a key precursor and structural component in the synthesis of a vast number of pharmaceuticals and agrochemicals. sigmaaldrich.com The presence of the nitrogen atom in the aromatic ring introduces a dipole moment and a site of basicity, distinguishing its chemical properties from those of benzene. This nitrogen-bearing heterocycle is a privileged scaffold, consistently incorporated into a diverse range of drug candidates approved by the FDA. sigmaaldrich.combldpharm.com In fact, the pyridine nucleus is a component in over 7000 existing molecules of medicinal importance. sigmaaldrich.combldpharm.com

Pyridine scaffolds are also found in nature within various alkaloids, vitamins like niacin and pyridoxine, and coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which is crucial for redox reactions in biological systems. rsc.org This prevalence in both natural products and synthetic drugs underscores the versatility of the pyridine framework in interacting with biological targets, driving continuous research into new pyridine-based molecular designs. rsc.org

Role of Halogen and Trifluoromethyl Substituents in Pyridine Reactivity

The introduction of halogen and trifluoromethyl (-CF3) groups onto the pyridine ring profoundly modifies its electronic properties and reactivity. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. bldpharm.com This property significantly influences the electron density of the pyridine ring, affecting its reactivity in substitution reactions. chemicalbook.com The presence of a trifluoromethyl group can increase the metabolic stability and lipophilicity of a molecule, which are desirable properties in drug design. bldpharm.com

Halogens (such as bromine and iodine) also act as electron-withdrawing groups via induction, but more importantly, they serve as versatile synthetic handles. The carbon-halogen bond provides a site for numerous chemical transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). In dihalogenated pyridines like the title compound, the different reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization. The C-I bond is typically more reactive and will undergo oxidative addition to a metal catalyst under milder conditions than the C-Br bond, enabling chemists to introduce different substituents at the 2- and 5-positions in a controlled manner.

Overview of 5-Bromo-2-iodo-3-(trifluoromethyl)pyridine in Contemporary Research

This compound is a highly functionalized pyridine derivative that holds potential as a specialized building block in organic synthesis. While specific, in-depth research publications detailing the synthesis and reactivity of this exact molecule are not abundant in readily accessible literature, its structure suggests significant utility. It combines the features discussed above: a trifluoromethyl group that electronically modifies the ring and two different halogen atoms at the 2- and 5-positions, poised for selective chemical modification.

The primary role of this compound in contemporary research is likely that of a synthetic intermediate for the construction of complex, multi-substituted pyridine derivatives for agrochemical and pharmaceutical discovery programs. bldpharm.comchemicalbook.com Its utility is derived from the ability to perform sequential cross-coupling reactions, first at the more reactive iodo-substituted position (C2) and subsequently at the bromo-substituted position (C5). This allows for the controlled and regioselective introduction of a wide variety of functional groups, leading to novel molecular entities.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1699270-23-9 | bldpharm.com |

| Molecular Formula | C₆H₂BrF₃IN | sigmaaldrich.com |

| Molecular Weight | 351.89 g/mol | sigmaaldrich.com |

| Boiling Point | 248.4 ± 40.0 °C (Predicted) | biosynth.com |

| Density | 2.3 ± 0.1 g/cm³ (Predicted) | biosynth.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2BrF3IN |

|---|---|

Molecular Weight |

351.89 g/mol |

IUPAC Name |

5-bromo-2-iodo-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6H2BrF3IN/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H |

InChI Key |

YKVDSFWBIOYKJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)I)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Iodo 3 Trifluoromethyl Pyridine and Its Precursors

Strategic Precursor Synthesis and Halogenation

The introduction of bromine and iodine onto the pyridine (B92270) ring is a critical step in the synthesis of 5-bromo-2-iodo-3-(trifluoromethyl)pyridine. The regioselectivity of these halogenation reactions is highly dependent on the electronic nature of the substituents already present on the ring and the reaction conditions employed.

Bromination and Iodination Strategies in Pyridine Chemistry

The direct halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, the presence of activating groups or the use of specific reaction conditions can facilitate these transformations.

Recent advancements have focused on the development of regioselective halogenation methods. For instance, protocols for the iodine(III)-mediated oxidative chlorination, bromination, and iodination of chromone (B188151) derivatives have been developed using alkyl halides as both the solvent and halogen source. rsc.org These methods are characterized by mild reaction conditions and good regioselectivity. rsc.org Another approach involves the halogenation of pyridine through Zincke imine intermediates, which has been successfully applied to a variety of complex pyridines, including pharmaceuticals and agrochemicals. nih.gov This method demonstrates utility for late-stage functionalization and allows for the synthesis of iodo-, bromo-, and chloro-analogs. nih.gov

For the synthesis of polysubstituted pyridines, metalation-halogenation sequences are often employed. However, directing groups are typically required to achieve reliable 3-position halogenation. nih.gov

Trifluoromethylation via Halogen Displacement and Catalytic Approaches

The introduction of the trifluoromethyl (CF3) group is a key step in the synthesis of many modern pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. nih.govresearchgate.net There are three primary methods for preparing trifluoromethylpyridine (TFMP) derivatives: chlorine/fluorine exchange from a trichloromethylpyridine, construction of the pyridine ring from a trifluoromethyl-containing building block, and direct introduction of a trifluoromethyl group. nih.gov

Halogen displacement, particularly of an iodo-substituent, is a common strategy for introducing a trifluoromethyl group. This can be achieved using (trifluoromethyl)copper, which can be generated in situ from trifluoromethyltrimethylsilane in the presence of cuprous iodide and potassium fluoride. researchgate.net This method is particularly effective for the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines. researchgate.net For example, 5-bromo-2-iodopyridine (B1269129) can be converted to 5-bromo-2-(trifluoromethyl)pyridine (B1273635) through a halogen/trifluoromethyl displacement reaction. sigmaaldrich.com

Catalytic approaches for direct C-H trifluoromethylation are also gaining prominence. These methods can be more atom-economical but often face challenges with regioselectivity. chemistryviews.org However, methods for the 3-position-selective C–H trifluoromethylation of pyridine rings have been developed, utilizing a nucleophilic activation strategy through hydrosilylation followed by reaction with an electrophilic trifluoromethyl source. acs.orgchemrxiv.orgresearchgate.net

Multistep Synthesis Approaches to Pyridine Derivatives

The synthesis of complex pyridine derivatives like this compound often necessitates multistep sequences that involve either the construction of the pyridine ring from acyclic precursors or the sequential functionalization of a pre-existing pyridine core.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

Building the pyridine ring from acyclic precursors that already contain the trifluoromethyl group is a powerful strategy. This approach avoids the often harsh conditions required for direct trifluoromethylation of the pyridine ring. A well-known example is the Horner–Wadsworth–Emmons reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a trifluoromethyl-containing building block to synthesize pyridone intermediates. nih.gov These intermediates can then be further functionalized. Another strategy involves the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate to produce trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. nih.gov

| Building Block | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Horner–Wadsworth–Emmons reaction | Pyridone intermediates | nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation with 3-aminoindazoles | Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones | nih.gov |

Sequential Functionalization of Substituted Pyridines

An alternative to ring construction is the sequential functionalization of a readily available substituted pyridine. This approach relies on the careful orchestration of reactions to introduce different functional groups at specific positions. For example, starting with 3-(trifluoromethyl)pyridine, one could envision a sequence of bromination and iodination. The directing effects of the trifluoromethyl group would need to be carefully considered to achieve the desired 2,5-dihalogenation pattern.

A method for the C-2-selective deprotonative functionalization of halopyridines has been described, which involves trapping a heteroaryllithium species with a zinc chloride diamine complex. acs.org This method suppresses competing side reactions and allows for the introduction of various electrophiles. acs.org Furthermore, the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230) has been reported, starting from 5-chloro-2-(trifluoromethyl)pyridine, which is first treated with lithium diisopropylamide (LDA) and then with iodine. chemicalbook.com This highlights a strategy of deprotonation followed by electrophilic quench to introduce an iodo group.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact. researchgate.net This includes the use of greener solvents, catalysts, and more atom-economical reactions. researchgate.netbiosynce.com

Solvent- and halide-free methods are being developed for the synthesis of pyridine derivatives. rsc.org For instance, a novel synthesis of pyridine-2-yl substituted ureas utilizes pyridine N-oxides and dialkylcyanamides in a solvent- and halide-free, atom-economical reaction. rsc.org While not directly applicable to the target molecule, this illustrates the trend towards greener synthetic routes.

The use of catalysis is a cornerstone of green chemistry. biosynce.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green synthesis of substituted pyridines. rsc.org In the context of trifluoromethylation, the development of catalytic methods for direct C-H functionalization reduces the need for pre-functionalized substrates and stoichiometric reagents. chemistryviews.orgacs.org

Eco-friendly Solvents and Reagents in Halogenated Pyridine Synthesis

The shift towards green chemistry has significantly influenced the synthesis of halogenated pyridines, emphasizing the use of solvents and reagents that minimize environmental impact. researchgate.net Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches, however, increasingly adopt greener alternatives that are less toxic, derived from renewable resources, and biodegradable. youtube.com

Eco-friendly solvents are chosen for their reduced environmental footprint, low toxicity, and recyclability. orientjchem.org Water, supercritical carbon dioxide (scCO₂), bio-solvents like ethanol (B145695) and D-limonene, and ionic liquids are prominent examples. researchgate.netorientjchem.org For instance, water-based syntheses are highly desirable due to water's non-toxic and non-flammable nature. researchgate.net Microwave-assisted, water-based solid-phase synthesis has been successfully demonstrated for peptides and can be adapted for heterocyclic compounds. researchgate.net Supercritical CO₂, with its mild operating conditions and non-toxicity, is another effective green solvent used in various chemical processes. orientjchem.org

The choice of reagents is also critical. Green chemistry promotes the use of milder and less hazardous reagents. For example, potassium permanganate (B83412) and sodium borohydride (B1222165) are considered safer reagents for oxidation and reduction reactions, respectively, especially when used in aqueous media. researchgate.net In the context of halogenated pyridine synthesis, replacing hazardous reagents can lead to significantly safer and more sustainable processes. One novel approach involves a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, showcasing a highly atom-economical route. rsc.org

Table 1: Examples of Green Solvents and Their Properties

| Solvent | Key Properties | Potential Application in Pyridine Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available | Solvent for reactions using water-soluble catalysts or reagents. researchgate.net |

| Supercritical CO₂ | Non-toxic, recyclable, mild operating conditions | Extraction and reaction medium, particularly for sensitive substrates. orientjchem.org |

| Ethanol | Bio-based, biodegradable, low toxicity | A versatile solvent for a wide range of organic reactions. youtube.com |

| Ionic Liquids | Low volatility, tunable properties, potential for recyclability | Can serve as both solvent and catalyst, facilitating unique reactivity. orientjchem.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, stable, forms azeotropes with water for easy removal | A greener alternative to traditional ethers like THF and dioxane. researchgate.net |

This table is interactive.

Atom Economy and E-Factor Considerations in Pyridine Synthesis

The efficiency of a chemical synthesis is no longer measured by yield alone. The concepts of atom economy and the Environmental Factor (E-factor) have become critical metrics for evaluating the sustainability of a chemical process. nih.gov

Atom Economy , a concept developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the desired product. nih.govnih.gov The calculation is based on the molecular weights of the reactants and the final product. scranton.edu

Formula for Percent Atom Economy: (% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

Addition and rearrangement reactions are inherently atom-economical, theoretically achieving 100% atom economy as all reactant atoms are incorporated into the product. nih.gov In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. nih.gov

The E-Factor provides a measure of the waste generated in a process. It is calculated as the total mass of waste produced per kilogram of product. nih.gov

Formula for E-Factor: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies a more environmentally friendly process with less waste generation. youtube.com The pharmaceutical and fine chemical industries have historically high E-factors, often between 5 and 100, indicating significant waste production. nih.gov For example, an older industrial synthesis of phloroglucinol (B13840) had an E-factor of 40, meaning 40 kilograms of inorganic waste were produced for every kilogram of product. nih.gov

In pyridine synthesis, strategies that improve atom economy and reduce the E-factor are highly sought after. This includes designing catalytic reactions that can be run with high selectivity and minimal waste, and developing one-pot, multicomponent reactions where multiple synthetic steps are combined, reducing the need for intermediate purification and minimizing solvent waste. nih.govacs.org A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides is an example of an atom-economical approach where C-H functionalization occurs directly. rsc.org

Table 2: Atom Economy and E-Factor Comparison for Reaction Types

| Metric | Ideal Value | Favored Reaction Types | Implications for Pyridine Synthesis |

|---|---|---|---|

| Atom Economy | High (approaching 100%) | Addition, Cycloaddition, Rearrangement nih.gov | Design syntheses that maximize the incorporation of starting material atoms into the pyridine ring. |

| E-Factor | Low (approaching 0) | Catalytic reactions, Solvent-free reactions | Minimize waste by using catalytic reagents and reducing solvent use. nih.govyoutube.com |

This table is interactive.

Emerging Synthetic Strategies for Highly Functionalized Pyridines

The demand for structurally complex pyridines, such as this compound, in various fields of research has driven the development of innovative and efficient synthetic methods. nih.gov These emerging strategies often provide access to highly substituted pyridines that are difficult to obtain through classical methods. nih.gov

One significant advancement is the use of metal-free cascade reactions . A notable example is a process involving a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization to form highly functionalized pyridines from easily accessible starting materials. acs.org This formal [5+1] cyclization offers good yields and demonstrates the potential for modifying complex molecular frameworks. acs.org

Microwave-promoted, solvent-free procedures represent another key strategy. nih.gov These methods, often utilizing inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines, can significantly reduce reaction times and avoid the use of bulk solvents, aligning with green chemistry principles. This approach provides a powerful tool for generating a wide variety of tri-, tetra-, and pentasubstituted pyridines in high yields without a separate aromatization step. nih.gov

One-pot multicomponent reactions (MCRs) are also gaining prominence for their efficiency and operational simplicity. acs.org These reactions allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. Green procedures for synthesizing novel pyridine derivatives have been developed using this approach, resulting in excellent yields and pure products with short reaction times. acs.org

Furthermore, C-H functionalization is a powerful and increasingly utilized strategy. This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. rsc.org This method enhances atom economy and simplifies synthetic routes to complex pyridines.

Table 3: Overview of Emerging Pyridine Synthesis Strategies

| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Metal-Free Cascade Reactions | Multi-step transformations occur sequentially in a single operation without isolating intermediates. acs.org | High efficiency, access to complex structures, avoids toxic metal catalysts. acs.org |

| Microwave-Promoted Synthesis | Utilizes microwave irradiation to accelerate reactions, often under solvent-free conditions. nih.gov | Rapid reaction times, improved yields, energy efficiency, greener process. nih.gov |

| One-Pot Multicomponent Reactions | Three or more reactants are combined in a single vessel to form a product containing portions of all reactants. acs.org | High atom and step economy, operational simplicity, reduced waste. acs.org |

| Direct C-H Functionalization | Direct conversion of C-H bonds into new bonds, bypassing traditional cross-coupling reactions. rsc.org | High atom economy, reduced synthetic steps, access to novel derivatives. rsc.org |

This table is interactive.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4-triazines |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| D-limonene |

| Phloroglucinol |

| Potassium permanganate |

| Pyridine N-oxides |

| Sodium borohydride |

This table is interactive.

Mechanistic Investigations and Reactivity Profiles of 5 Bromo 2 Iodo 3 Trifluoromethyl Pyridine

Differential Reactivity of Halogen Atoms on the Pyridine (B92270) Ring

The presence of both a bromine and an iodine atom on the pyridine ring of 5-bromo-2-iodo-3-(trifluoromethyl)pyridine is central to its synthetic utility. The significant differences in the carbon-halogen bond strengths and electronic properties allow for highly selective chemical transformations.

The reactivity of the halogen atoms at the C-2 (iodine) and C-5 (bromine) positions is dictated by the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is considerably weaker and more polarizable than the C-Br bond. quora.comresearchgate.net This difference stems from the larger atomic radius of iodine, which results in a longer and more easily broken bond with carbon compared to bromine. reddit.comquora.com

This disparity in bond energy is the primary driver for the differential reactivity observed in reactions where the carbon-halogen bond is cleaved, such as in metal-halogen exchange and palladium-catalyzed cross-coupling reactions. In these transformations, the C-I bond will typically react selectively under conditions that leave the C-Br bond intact. wikipedia.orgprinceton.edu

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, where the rate-determining step is often the initial attack by the nucleophile, the leaving group ability follows a different trend (F > Cl ≈ Br > I). nih.gov However, the regioselectivity in the case of this compound is more profoundly influenced by the electronic activation of the ring positions, as discussed in subsequent sections.

| Property | Carbon-Iodine (C-I) Bond | Carbon-Bromine (C-Br) Bond | Reference |

|---|---|---|---|

| Average Bond Energy (kJ/mol) | ~213 | ~285 | quora.com |

| Reactivity in Halogen-Metal Exchange | Higher | Lower | princeton.eduimperial.ac.uk |

| Reactivity in Oxidative Addition (e.g., Pd-catalyzed coupling) | Higher | Lower | wikipedia.org |

| General SNAr Leaving Group Ability (Element Effect) | Lower | Higher | nih.gov |

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents. wikipedia.org For dihalogenated substrates like this compound, the reaction proceeds with high regioselectivity. The rate of exchange is significantly faster for iodine compared to bromine (I > Br > Cl). imperial.ac.ukwikipedia.org

When treated with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures, this compound undergoes selective lithium-iodine exchange at the C-2 position. This selectivity is driven by the weaker C-I bond and the electronic stabilization of the resulting organolithium species at the C-2 position, which is alpha to the pyridine nitrogen. imperial.ac.uk The resulting 5-bromo-3-(trifluoromethyl)pyridin-2-yl)lithium is a versatile intermediate that can be trapped with various electrophiles to introduce new functional groups exclusively at the C-2 position, while preserving the bromine atom for subsequent transformations.

| Reagent | Reaction Type | Selective Position | Product Intermediate | Reference |

|---|---|---|---|---|

| n-Butyllithium | Lithium-Halogen Exchange | C-2 (Iodo) | 5-Bromo-3-(trifluoromethyl)pyridin-2-yl)lithium | imperial.ac.ukwikipedia.org |

| iso-Propylmagnesium Bromide | Magnesium-Halogen Exchange | C-2 (Iodo) | (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)magnesium bromide | imperial.ac.uk |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal and materials chemistry. Its strong inductive effect significantly lowers the electron density of the pyridine ring, thereby activating it toward nucleophilic aromatic substitution (SNAr). mdpi.com The -CF3 group stabilizes the negative charge that develops in the Meisenheimer complex, the key intermediate in the SNAr mechanism, thus lowering the activation energy of the reaction. mdpi.com

In this compound, the -CF3 group at the C-3 position, in concert with the ring nitrogen, strongly activates the adjacent C-2 and C-4 positions for nucleophilic attack. This electronic activation is a dominant factor in determining the regiochemical outcome of SNAr reactions.

While the intrinsic leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, the regioselectivity of the substitution on this compound is primarily dictated by the electronic activation of the ring positions. nih.gov The C-2 position is doubly activated, being ortho to both the ring nitrogen and the C-3 trifluoromethyl group. The C-5 position is meta to the -CF3 group and is significantly less activated.

Consequently, nucleophilic attack occurs preferentially at the C-2 position, leading to the selective displacement of the iodide ion. This allows for the introduction of a wide range of nucleophiles—such as alkoxides, thiolates, and amines—at the C-2 position, leaving the C-5 bromine atom available for other reactions like cross-coupling. rsc.org

| Nucleophile (Nu-H) | Base | Product | Reference |

|---|---|---|---|

| Ethanol (B145695) (EtOH) | NaH | 5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine | rsc.org |

| Thiophenol (PhSH) | K₂CO₃ | 5-Bromo-2-(phenylthio)-3-(trifluoromethyl)pyridine | rsc.org |

| Aniline (PhNH₂) | t-BuOK | 5-Bromo-N-phenyl-3-(trifluoromethyl)pyridin-2-amine | acs.org |

Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for sequential, site-selective cross-coupling reactions. The greater reactivity of the C-I bond in the oxidative addition step of palladium-catalyzed cycles enables the selective formation of a C-C or C-heteroatom bond at the C-2 position under relatively mild conditions. wikipedia.org

Common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings can be performed selectively at the C-2 position. wikipedia.orgnih.gov Once the C-2 position is functionalized, the less reactive C-Br bond at the C-5 position can be engaged in a second cross-coupling reaction, often by employing more forcing conditions (e.g., higher temperatures, different ligands, or stronger bases). This stepwise approach provides a powerful strategy for the synthesis of complex, highly substituted trifluoromethylpyridines from a single, versatile building block. For instance, a Sonogashira coupling with a terminal alkyne can be directed to the C-2 position, followed by a Suzuki coupling with a boronic acid at the C-5 position. wikipedia.orgnih.gov

| Reaction Type | Coupling Partner | Selective Position | Catalyst System (Example) | Product of First Coupling | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C-2 (Iodo) | Pd(PPh₃)₂Cl₂ / CuI | 5-Bromo-2-(phenylethynyl)-3-(trifluoromethyl)pyridine | wikipedia.orglibretexts.org |

| Suzuki-Miyaura Coupling | Boronic Acid (e.g., Phenylboronic acid) | C-2 (Iodo) | Pd(dppf)Cl₂ | 5-Bromo-2-phenyl-3-(trifluoromethyl)pyridine | nih.gov |

| Negishi Coupling | Organozinc Reagent (e.g., Phenylzinc chloride) | C-2 (Iodo) | Pd(PPh₃)₄ | 5-Bromo-2-phenyl-3-(trifluoromethyl)pyridine | |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | C-2 (Iodo) | Pd₂(dba)₃ / XPhos | 4-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)morpholine |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for functionalizing halogenated pyridines. researchgate.net For dihalogenated substrates like this compound, the key to selective functionalization lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst center than the carbon-bromine (C-Br) bond. This reactivity difference enables regioselective cross-coupling reactions.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can preferentially activate the C-I bond, leaving the C-Br bond intact for subsequent transformations. acs.org This stepwise approach is a powerful strategy for the synthesis of multi-substituted arenes and heterocycles. researchgate.net Common palladium-catalyzed reactions applicable to this substrate include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The choice of ligand is crucial; for instance, varying the phosphine (B1218219) ligand can alter the catalyst's activity and selectivity, sometimes even switching the site of arylation on a dihalogenated pyridine. acs.org

The general mechanism for these transformations involves an initial oxidative addition of the C-I bond to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki or Stille couplings) or reaction with another substrate (like an alkene in Heck or an amine in Buchwald-Hartwig couplings), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura and Related Coupling Applications

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a highly versatile method for creating C-C bonds. nih.gov In the case of this compound, the reaction can be controlled to occur selectively at the more reactive C2-iodo position. This regioselectivity has been observed in various di- and tri-halogenated pyridine systems, where the order of reactivity is typically I > Br > Cl. beilstein-journals.org

Research on related dihalogenated pyrones has shown that reaction conditions, including the choice of solvent and additives, can decisively influence regioselectivity in Suzuki couplings. researchgate.net For instance, a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one highlighted the need for specific catalysts to achieve successful arylation while avoiding side reactions like debromination. nih.gov This underscores the importance of optimized conditions when dealing with complex, electron-deficient heterocyclic systems.

The reaction of this compound with an arylboronic acid or ester under appropriate palladium catalysis would be expected to yield the 2-aryl-5-bromo-3-(trifluoromethyl)pyridine derivative. The remaining bromo group at the C5 position serves as a synthetic handle for a second, subsequent coupling reaction, allowing for the programmed construction of complex, unsymmetrically substituted pyridine structures. nih.govrsc.org

| Halogenated Substrate Type | Boronic Acid/Ester | Catalyst | Base | Solvent | Selectivity Outcome | Reference |

|---|---|---|---|---|---|---|

| Dihalo-pyridine (e.g., C-I and C-Br) | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Dioxane/Water or Toluene | Preferential coupling at the C-I position. | beilstein-journals.org |

| Bromo-trifluoromethyl-heterocycle | Arylboronic Acid | XPhosPdG2/XPhos | K₃PO₄ | Toluene | Efficient C-C coupling, avoids debromination. | nih.gov |

| 5-Iodo-1,3-dioxin-4-one | Potassium Aryltrifluoroborate | Pd(OAc)₂/SPhos | n-Bu₄NOH | Water | High efficiency at low catalyst loads. |

Reductive Homocoupling Reactions of Pyridine Derivatives

Reductive homocoupling, often referred to as Ullmann-type coupling, involves the formation of a symmetrical bi-pyridine by coupling two molecules of a halopyridine in the presence of a reducing agent, typically a metal like copper or nickel. While palladium catalysis is more common for cross-coupling, nickel-based systems are often employed for reductive couplings. In some cases, dehalogenative homocoupling can occur as an undesired byproduct during cross-coupling reactions if the conditions are not optimized. acs.org

For this compound, a reductive homocoupling reaction would theoretically produce a symmetric 2,2'-bipyridine (B1663995) derivative. The reaction would likely proceed preferentially at the more labile C-I bond. Mechanistically, this can involve the formation of an organometallic intermediate which then reacts with a second molecule of the halopyridine. Alternatively, radical mechanisms can be involved where single-electron transfer from a metal reductant generates a pyridyl radical, which then dimerizes or couples via a radical-radical pathway. researchgate.net

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the this compound ring is exceptionally challenging. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. pearson.comyoutube.com This deactivation is further intensified by the presence of three electron-withdrawing substituents.

Deactivating and Directing Effects of Halogen and Trifluoromethyl Groups

The substituents on the ring each contribute to its deactivation and direct any potential, albeit unlikely, substitution.

Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring towards EAS, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). Electrophilic attack at these positions would create a highly unstable cationic intermediate with a positive charge on the electronegative nitrogen. quora.com Therefore, EAS on unsubstituted pyridine, when forced under harsh conditions, occurs at the C3 position. youtube.comquora.com

Trifluoromethyl Group (-CF3): The -CF3 group is one of the most powerful deactivating groups due to its strong inductive electron-withdrawing effect. youtube.com It is a meta-director. On this specific molecule, it is located at C3.

In this compound, every position on the ring is heavily influenced by these deactivating effects, rendering the molecule extremely unreactive to EAS.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | Strongly Inductive and Resonance Withdrawing | Strongly Deactivating | Directs to C3, C5 |

| Iodo | 2 | Inductively Withdrawing, Resonance Donating | Deactivating | ortho, para-Director (to C3) |

| Trifluoromethyl | 3 | Strongly Inductive Withdrawing | Strongly Deactivating | meta-Director (to C5) |

| Bromo | 5 | Inductively Withdrawing, Resonance Donating | Deactivating | ortho, para-Director (to C4, C6) |

Challenges in Regiocontrol for EAS

Achieving regiocontrol in any potential EAS reaction on this molecule would be nearly impossible. The two available positions for substitution are C4 and C6.

Position C6: This position is ortho to the bromo group and ortho to the pyridine nitrogen. The deactivation from the adjacent nitrogen atom makes this position particularly resistant to electrophilic attack.

Given the cumulative deactivating power of the nitrogen atom and the three electron-withdrawing substituents, forcing an EAS reaction would require exceptionally harsh conditions, which would likely lead to decomposition rather than controlled substitution. The functionalization of such electron-poor pyridines is a known challenge in organic synthesis. researchgate.net

Radical Reactions and Single-Electron Transfer Processes

In contrast to the challenges in EAS, this compound is a good candidate for radical reactions, particularly those initiated by single-electron transfer (SET). The C-I bond is susceptible to reduction to form a pyridyl radical.

Iodine(III) reagents or photoredox catalysis can be used to generate aryl radicals from aryl iodides. acs.org A SET process could reduce the C-I bond of this compound, generating the 5-bromo-3-(trifluoromethyl)pyridin-2-yl radical. This radical intermediate could then be trapped by various radical acceptors, such as alkenes, or participate in other C-C bond-forming reactions. researchgate.net This pathway offers a viable alternative for functionalizing the C2 position under conditions that are orthogonal to traditional ionic or metal-catalyzed methods. Mechanistic studies on related systems suggest that such processes can involve the formation of radical anions or other transient radical species that drive the reaction forward. nih.gov

C-H Functionalization Strategies

The direct conversion of C-H bonds into C-O bonds, such as in etherification and hydroxylation, is a highly sought-after transformation in organic synthesis. For an electron-deficient substrate like this compound, these transformations present considerable challenges due to the reduced nucleophilicity of the pyridine ring. However, modern catalytic methods, particularly those employing transition metals, offer viable pathways for such functionalizations.

The regioselective introduction of an ether or hydroxyl group onto the pyridine core of this compound necessitates overcoming the inherent electronic deactivation by the trifluoromethyl group and the two halogen substituents. The C4 and C6 positions are the only available sites for C-H functionalization. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack and modifying the acidity of the C-H bonds. nih.gov

Regioselective C-H Etherification:

Transition metal catalysis, particularly with palladium, is a promising strategy for the C-H etherification of electron-deficient heteroaromatics. nih.gov For this compound, a plausible approach would involve a palladium-catalyzed coupling with an alcohol. The regioselectivity would be dictated by the site of C-H activation, which is influenced by both steric and electronic factors. The C6-H bond is generally more sterically accessible than the C4-H bond, which is flanked by the bromo and trifluoromethyl groups. However, the electronic effects of the substituents can also play a crucial role.

A hypothetical palladium-catalyzed C-H etherification is presented in the table below, illustrating potential conditions and outcomes.

| Entry | Alcohol (Nu-H) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Major Product (Yield %) | Minor Product (Yield %) |

|---|---|---|---|---|---|---|---|---|

| 1 | Methanol | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 120 | 5-Bromo-6-methoxy-2-iodo-3-(trifluoromethyl)pyridine (65%) | 5-Bromo-4-methoxy-2-iodo-3-(trifluoromethyl)pyridine (15%) |

| 2 | Ethanol | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 120 | 5-Bromo-6-ethoxy-2-iodo-3-(trifluoromethyl)pyridine (70%) | 5-Bromo-4-ethoxy-2-iodo-3-(trifluoromethyl)pyridine (10%) |

| 3 | tert-Butanol | Pd(OTf)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 130 | 5-Bromo-6-(tert-butoxy)-2-iodo-3-(trifluoromethyl)pyridine (55%) | Not Observed |

Regioselective C-H Hydroxylation:

Direct C-H hydroxylation of such a deactivated pyridine ring is challenging. A common strategy for the hydroxylation of pyridines involves the initial formation of a pyridine N-oxide, which alters the electronic properties of the ring and can facilitate subsequent functionalization. nih.govthieme-connect.denih.gov For this compound, oxidation to the corresponding N-oxide would activate the C2 and C6 positions towards nucleophilic attack. However, direct C-H hydroxylation catalyzed by copper or iron complexes is also a viable, albeit challenging, pathway. nih.govnih.govresearchgate.net

The table below outlines a hypothetical copper-catalyzed C-H hydroxylation, which often requires a strong oxidant.

| Entry | Catalyst | Oxidant | Solvent | Temp (°C) | Major Product (Yield %) | Minor Product (Yield %) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | PhI(OAc)₂ | AcOH | 110 | 5-Bromo-2-iodo-3-(trifluoromethyl)pyridin-6-ol (50%) | 5-Bromo-2-iodo-3-(trifluoromethyl)pyridin-4-ol (10%) |

| 2 | CuI | K₂S₂O₈ | H₂O/MeCN | 100 | 5-Bromo-2-iodo-3-(trifluoromethyl)pyridin-6-ol (45%) | 5-Bromo-2-iodo-3-(trifluoromethyl)pyridin-4-ol (12%) |

| 3 | Fe(acac)₃ | H₂O₂ | MeCN | 80 | 5-Bromo-2-iodo-3-(trifluoromethyl)pyridin-6-ol (35%) | 5-Bromo-2-iodo-3-(trifluoromethyl)pyridin-4-ol (8%) |

The regioselectivity of C-H functionalization on the this compound ring is a complex interplay of steric hindrance and electronic effects. The two primary mechanisms for the C-H activation of such heteroaromatic systems are concerted metalation-deprotonation (CMD) and oxidative addition. youtube.com

Palladium-Catalyzed C-H Etherification:

In palladium-catalyzed C-H etherification, a concerted metalation-deprotonation (CMD) pathway is often proposed. nih.gov The catalytic cycle is thought to proceed as follows:

Coordination: The palladium catalyst, typically in a Pd(II) state, coordinates to the pyridine nitrogen.

C-H Cleavage (CMD): A base, often a carbonate or phosphate, assists in the deprotonation of a C-H bond, leading to the formation of a palladacycle intermediate. This is often the rate-determining step. The acidity of the C-H protons is enhanced by the electron-withdrawing trifluoromethyl group, facilitating this step.

Reductive Elimination: The coordinated alcohol attacks the palladium center, and subsequent reductive elimination forms the C-O bond and regenerates the Pd(II) catalyst.

The selectivity between the C4 and C6 positions is a critical aspect. The C6-H is less sterically hindered, which would favor the formation of the corresponding palladacycle. Electronically, the trifluoromethyl group at C3 strongly deactivates the adjacent C4 position, potentially making the C6-H more favorable for activation.

Copper-Catalyzed C-H Hydroxylation:

The mechanism of copper-catalyzed C-H hydroxylation is still a subject of active research but is believed to involve high-valent copper species. nih.govnih.govresearchgate.net A plausible mechanism involves:

Oxidation of Copper: The Cu(I) or Cu(II) catalyst is oxidized by an external oxidant (e.g., PhI(OAc)₂, K₂S₂O₈) to a highly reactive Cu(III) or Cu(IV) species.

C-H Activation: The high-valent copper species can then activate a C-H bond, possibly through an electrophilic attack on the pyridine ring or a radical pathway.

C-O Bond Formation: The hydroxyl group is then transferred from the copper center to the pyridine ring, followed by regeneration of the active copper catalyst.

The regioselectivity in copper-catalyzed reactions is also influenced by sterics and electronics. The strong inductive effect of the trifluoromethyl group would render the C4 position highly electron-deficient, potentially disfavoring attack by an electrophilic copper species. Conversely, the C6 position might be more susceptible to such an attack.

Applications of 5 Bromo 2 Iodo 3 Trifluoromethyl Pyridine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The strategic placement of two different, selectively addressable halogen atoms makes 5-bromo-2-iodo-3-(trifluoromethyl)pyridine an ideal starting material for creating complex heterocyclic architectures through various cross-coupling methodologies.

Synthesis of Pyridine-Fused Rings

The sequential functionalization of this compound provides a clear pathway to the synthesis of pyridine-fused ring systems. A common strategy involves an initial cross-coupling reaction at the more reactive C2-iodo position to introduce a side chain containing a reactive group. A subsequent intramolecular cyclization reaction involving this new substituent and the pyridine (B92270) ring or the C5-bromo position can then form a new fused ring.

For instance, a Sonogashira coupling reaction can be performed selectively at the C2 position to introduce an alkyne substituent. libretexts.org This resulting 2-alkynyl-5-bromo-3-(trifluoromethyl)pyridine can then undergo a variety of cyclization reactions. For example, an intramolecular Heck reaction or a base-mediated cyclization could be used to form a new ring by connecting the alkyne to the C3 or C4 position of the pyridine core, or even to a group introduced at the C5 position in a later step. This methodology is instrumental in creating novel polycyclic aromatic systems containing the trifluoromethylpyridine core.

Construction of Poly-substituted Pyridine Derivatives

The differential reactivity of the halogens is expertly exploited in the synthesis of poly-substituted pyridines, where different groups can be introduced in a controlled, stepwise manner. This allows for the creation of a diverse library of compounds from a single starting material.

The typical reaction sequence involves:

Functionalization of the C2-Iodo Position: A first palladium-catalyzed cross-coupling reaction, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination, is performed under conditions that favor the reaction at the C-I bond. wikipedia.orgnih.govnih.gov This introduces the first point of diversity.

Functionalization of the C5-Bromo Position: The resulting 2-substituted-5-bromo-3-(trifluoromethyl)pyridine intermediate can then undergo a second cross-coupling reaction under more forcing conditions to replace the bromine atom. nih.gov

This one-pot or stepwise approach provides access to a wide array of 2,5-disubstituted-3-(trifluoromethyl)pyridine derivatives that would be difficult to synthesize using other methods. The ability to introduce aryl, alkyl, amine, or other functional groups at two distinct positions is a cornerstone of modern medicinal and agrochemical discovery. mdpi.com

Table 1: Representative Cross-Coupling Reactions for Pyridine Functionalization

| Cross-Coupling Reaction | Typical Reagents | Functional Group Introduced |

| Suzuki Coupling | Aryl/vinyl boronic acids or esters, Pd catalyst, base | Aryl, Heteroaryl, Vinyl |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Primary/Secondary Amines |

| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl |

This table presents a generalized overview of common cross-coupling reactions applicable to the functionalization of halo-pyridines.

Precursor for Advanced Agrochemical Active Ingredients

The trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore in the agrochemical industry, present in numerous commercial pesticides. nih.gov Its inclusion can enhance the efficacy, metabolic stability, and transport properties of the active ingredient. This compound serves as an advanced precursor for such molecules, providing multiple handles for chemical modification to optimize biological activity. researchgate.net

Design and Synthesis of Trifluoromethylpyridine-Based Herbicides

Many successful herbicides are built upon a substituted pyridine core. For example, herbicides of the aryloxyphenoxypropionate class, such as fluazifop-butyl, and sulfonylurea herbicides like flazasulfuron, contain the TFMP skeleton. nih.gov The synthesis of complex herbicides often requires the assembly of multiple fragments. A di-halogenated intermediate like this compound is an ideal platform for this assembly.

A synthetic strategy could involve, for example, a Suzuki coupling at the C2 position to introduce a substituted phenyl or heterocyclic group, followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the C5 position to append the rest of the herbicidal scaffold. Patent literature frequently describes complex diphenyl ether herbicides and other structures containing substituted trifluoromethylphenyl or pyridyl moieties, highlighting the industrial relevance of such building blocks. justia.comgoogle.com

Insecticides and Fungicides Derived from the Compound

The TFMP structure is also prevalent in modern insecticides and fungicides. wikipedia.org For instance, the insecticide chlorfluazuron (B1668723) and the fungicides fluopicolide (B166169) and fluopyram (B1672901) are all based on this core structure. nih.gov The development of new generations of these pesticides often focuses on creating analogs with improved properties, such as a broader activity spectrum or better resistance management.

The use of this compound allows for the systematic modification of the pesticide structure. For example, in the development of novel succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides, a key fragment is often attached to a heterocyclic core. Using the subject compound, a series of novel candidates could be synthesized by reacting the C2-iodo position with one fragment (e.g., a pyrazole) and the C5-bromo position with another, allowing for rapid exploration of the chemical space to identify molecules with optimal fungicidal activity.

Table 2: Examples of Agrochemicals Containing the Trifluoromethylpyridine (TFMP) Moiety

| Agrochemical | Type | Key Intermediate Mentioned in Literature |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Fluopyram | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)pyridine derivative |

This table shows examples of commercialized agrochemicals containing the TFMP core and the common industrial intermediates used for their synthesis, illustrating the importance of halogenated TFMP building blocks. nih.gov

Intermediate in Pharmaceutical Lead Compound Synthesis

In pharmaceutical research, the introduction of a trifluoromethyl group into a lead compound is a widely used strategy to enhance metabolic stability, binding affinity, and cell permeability. The pyridine ring is also a privileged structure, present in a vast number of approved drugs. The combination of these features in this compound makes it a highly attractive scaffold for medicinal chemistry programs.

The synthetic versatility of the compound allows for the creation of diverse libraries of molecules for screening against various biological targets. For example, research has shown that related compounds like 2-amino-5-bromo-3-iodopyridine (B1270907) are crucial intermediates for synthesizing potent tyrosine kinase inhibitors for cancer therapy. ijssst.info Furthermore, a patent has described the use of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) in the preparation of transient receptor potential A1 (TRPA1) ion channel inhibitors for treating pain and respiratory diseases. google.com

This compound combines the key structural elements of these two examples, offering a platform to generate novel lead compounds. Through sequential, site-selective cross-coupling reactions, medicinal chemists can attach various pharmacophores and functional groups to the pyridine core, systematically building molecules to optimize their interaction with a specific biological target. This controlled, modular approach is highly valuable in the iterative cycle of drug design and lead optimization.

Preparation of Drug Candidates with Pyridine Scaffolds

There is no specific information available in the public domain detailing the use of this compound in the preparation of drug candidates.

Role in Modulating Biological Activity

No published research was found that investigates the role of this compound in modulating biological activity.

Contributions to Materials Science and Optoelectronics

Information regarding the application of this compound in materials science and optoelectronics is not present in the available literature.

There are no available studies that describe the use of this compound as a precursor for functional polymers.

No research data was found linking this compound to the development of phosphorescent materials for OLEDs.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Iodo 3 Trifluoromethyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules like 5-Bromo-2-iodo-3-(trifluoromethyl)pyridine. By analyzing the spectra of various nuclei, including ¹H, ¹³C, and ¹⁹F, one can deduce the precise arrangement of atoms within the molecule.

The substitution pattern (regiochemistry) of this compound is confirmed by analyzing the chemical shifts, multiplicities, and coupling constants in its NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. Due to the anisotropic and electronic effects of the substituents, these protons will have unique chemical shifts. The proton at the C-6 position is anticipated to be a doublet, coupled to the proton at C-4. The proton at the C-4 position should also appear as a doublet. The precise chemical shifts are influenced by the electron-withdrawing nature of the bromine, iodine, and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will display six signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbon atoms bonded to the highly electronegative halogens (bromine and iodine) will be deshielded, appearing at lower fields. ipb.pt

¹⁹F NMR: Given the presence of a trifluoromethyl (CF₃) group, ¹⁹F NMR is a crucial technique. It is expected to show a singlet, as there are no adjacent fluorine or proton nuclei to cause splitting. The chemical shift of this signal is characteristic of the CF₃ group attached to a pyridine ring and is sensitive to the electronic environment created by the other substituents. biophysics.orgicpms.cz The large chemical shift dispersion in ¹⁹F NMR provides a clear window for observing this functional group. icpms.cz

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4 | ~8.1 - 8.4 | d | J(H4-H6) ≈ 2-3 Hz |

| ¹H | H-6 | ~8.7 - 9.0 | d | J(H6-H4) ≈ 2-3 Hz |

| ¹³C | C-2 | ~115 - 125 | s | - |

| ¹³C | C-3 | ~130 - 140 (q) | q | J(C-F) ≈ 30-40 Hz |

| ¹³C | C-4 | ~140 - 145 | s | - |

| ¹³C | C-5 | ~120 - 130 | s | - |

| ¹³C | C-6 | ~150 - 155 | s | - |

| ¹³C | CF₃ | ~120 - 125 (q) | q | J(C-F) ≈ 270-280 Hz |

| ¹⁹F | CF₃ | ~ -60 to -70 | s | - |

To provide unequivocal proof of the structure and assign all signals correctly, advanced 2D NMR experiments are employed. These techniques reveal correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for H-4 and H-6, confirming their scalar coupling and spatial proximity over three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the signals for C-4 and C-6 by linking them to their corresponding, already identified, proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the H-4 proton would show correlations to C-2, C-3, C-5, and C-6, while the H-6 proton would show correlations to C-2, C-4, and C-5. These correlations provide a comprehensive map of the carbon skeleton and confirm the substituent positions.

NOE (Nuclear Overhauser Effect): NOE-based experiments can reveal spatial proximity between atoms. diva-portal.org For instance, observing an NOE between the fluorine atoms of the CF₃ group and the proton at H-4 could provide further confirmation of their relative positions.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is vital for confirming the molecular weight and deducing structural features.

In electron impact (EI) mass spectrometry, the molecular ion of this compound would undergo fragmentation. The fragmentation pattern is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. arkat-usa.org

A plausible fragmentation pathway would involve:

Loss of Iodine: The C-I bond is the weakest, so a primary fragmentation step is often the loss of an iodine radical (I•), leading to a prominent peak at m/z 224/226 (due to bromine isotopes).

Loss of Bromine: Subsequent or alternative loss of a bromine radical (Br•) from the molecular ion would result in a peak at m/z 273.

Loss of CF₃: Loss of a trifluoromethyl radical (•CF₃) is also possible, which would yield a fragment ion at m/z 283/285.

Loss of Halogens: Sequential loss of both iodine and bromine radicals would lead to a fragment corresponding to the trifluoromethylpyridine cation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Identity |

|---|---|---|

| 351/353 | [C₆H₂BrF₃IN]⁺ | Molecular Ion [M]⁺ |

| 224/226 | [M - I]⁺ | Loss of Iodine |

| 273 | [M - Br]⁺ | Loss of Bromine |

| 283/285 | [M - CF₃]⁺ | Loss of Trifluoromethyl group |

| 146 | [M - I - Br]⁺ | Loss of Iodine and Bromine |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). nih.govlongdom.org This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₆H₂BrF₃IN. The measured accurate mass would be compared to the theoretical exact mass, and a match within a few parts per million (ppm) would provide definitive confirmation of the elemental formula. longdom.orgnih.gov

Calculated Exact Mass: 350.8266 g/mol (for isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁴N)

HRMS Measurement: An experimental value extremely close to this calculated mass would validate the molecular formula.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provide a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within the molecule. labmanager.com These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation corresponds to molecular vibrations that cause a change in the dipole moment. Strong absorptions are expected for polar bonds.

FT-Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. Symmetrical vibrations and non-polar bonds often give strong Raman signals. aps.org

For this compound, the spectra would be characterized by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations for substituted pyridines occur in the 1400-1600 cm⁻¹ range. nih.gov

C-F Vibrations: The C-F stretching modes of the trifluoromethyl group are expected to produce very strong and characteristic bands in the FT-IR spectrum, typically in the 1100-1350 cm⁻¹ region.

C-Br and C-I Vibrations: The stretching vibrations for the carbon-bromine and carbon-iodine bonds appear in the far-infrared or low-frequency region of the spectrum, typically below 700 cm⁻¹.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Pyridine Ring Stretch | 1400 - 1600 | Strong | Strong |

| C-F Stretch (asymmetric) | 1250 - 1350 | Very Strong | Medium |

| C-F Stretch (symmetric) | 1100 - 1200 | Very Strong | Medium |

| Aromatic C-H Bend (out-of-plane) | 800 - 900 | Strong | Weak |

| C-Br Stretch | 500 - 650 | Medium | Strong |

| C-I Stretch | 480 - 600 | Medium | Strong |

Analysis of Characteristic Functional Group Frequencies

The vibrational modes of this compound can be predicted by analyzing the characteristic frequencies of its constituent functional groups. While specific experimental spectra for this compound are not widely published, data from related pyridine derivatives provide a strong basis for assignment.

The infrared (IR) and Raman spectra would be dominated by vibrations of the pyridine ring, the carbon-halogen bonds (C-Br and C-I), and the trifluoromethyl (-CF₃) group.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. The C-N and C-C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. For substituted pyridines like 3,5-dibromopyridine, these bands are well-documented. researchgate.net The C-H stretching vibrations of the remaining aromatic protons are expected above 3000 cm⁻¹.

Trifluoromethyl Group Vibrations: The -CF₃ group has strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are typically observed in the 1350-1100 cm⁻¹ region. These bands are often intense in the IR spectrum due to the large change in dipole moment associated with the C-F bond vibrations.

A hypothetical breakdown of the major vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyridine Ring | C-H Stretching | 3100-3000 |

| C=C, C=N Stretching | 1600-1450 | |

| Ring Breathing/Deformation | 1050-950 | |

| C-H in-plane bending | 1300-1100 | |

| C-H out-of-plane bending | 900-700 | |

| Trifluoromethyl | Asymmetric C-F Stretching | ~1280 |

| Symmetric C-F Stretching | ~1150 | |

| CF₃ Deformation | 700-600 | |

| Carbon-Halogen | C-Br Stretching | 600-500 |

| C-I Stretching | 500-400 |

Correlation with Molecular Structure and Bonding

The vibrational frequencies are directly correlated with the bond strengths and masses of the atoms involved. The heavy iodine and bromine atoms result in low-frequency stretching vibrations for the C-I and C-Br bonds, respectively. The strong electronegativity of the fluorine atoms in the -CF₃ group leads to high-frequency, intense C-F stretching bands.

The substitution pattern on the pyridine ring significantly influences the electronic distribution and, consequently, the vibrational frequencies. The electron-withdrawing nature of the bromine, iodine, and trifluoromethyl groups affects the bond orders within the pyridine ring, leading to shifts in the characteristic ring vibrations compared to unsubstituted pyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide further structural confirmation. The ¹H NMR spectrum is expected to show two distinct signals for the two remaining aromatic protons. The chemical shifts of these protons would be influenced by the deshielding effects of the electronegative substituents. For comparison, the ¹H NMR spectrum of the related compound 5-Bromo-2-iodopyridine (B1269129) shows signals in the aromatic region. chemicalbook.com In the ¹³C NMR spectrum, the carbon atoms attached to the halogens and the trifluoromethyl group would exhibit characteristic chemical shifts. The carbon attached to the highly electronegative fluorine atoms of the -CF₃ group would show a quartet in the proton-decoupled spectrum due to C-F coupling.

X-ray Crystallography of Derivatives

While the crystal structure of this compound itself is not publicly available, the study of its derivatives through X-ray crystallography provides invaluable information on solid-state conformation and intermolecular interactions.

Solid-State Structural Elucidation

Single-crystal X-ray diffraction studies on derivatives of this compound would reveal precise bond lengths, bond angles, and torsion angles. For instance, studies on other brominated and fluorinated pyridine derivatives have demonstrated how substitution patterns dictate the molecular geometry. mdpi.comresearchgate.netuni-muenchen.de The planarity of the pyridine ring is expected to be maintained, with the substituents lying in or close to the plane of the ring. The C-Br, C-I, and C-CF₃ bond lengths would be consistent with those observed in other halogenated and trifluoromethylated aromatic compounds.

Intermolecular Interactions and Crystal Packing

The crystal packing of derivatives of this compound would be governed by a variety of non-covalent interactions. Halogen bonding is a significant directional interaction that is expected to play a crucial role. man.ac.uk The electron-deficient region on the iodine atom (σ-hole) can interact with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring. Similar interactions involving the bromine atom are also possible.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.net By employing appropriate functionals and basis sets, one can obtain accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.

Electronic Structure: DFT calculations can elucidate the distribution of electron density within the molecule. The high electronegativity of the fluorine, bromine, and iodine atoms leads to a significant polarization of the C-F, C-Br, and C-I bonds. mdpi.com The trifluoromethyl group acts as a strong electron-withdrawing group, which, along with the halogens, significantly lowers the electron density of the pyridine ring. libretexts.org This has a profound effect on the molecule's reactivity. Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the sites most susceptible to nucleophilic or electrophilic attack.

Reactivity: DFT calculations can be used to predict various reactivity descriptors. The calculated electrostatic potential surface would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atom is expected to be a region of negative potential, making it a likely site for protonation or coordination to metal centers. Conversely, the carbon atoms attached to the halogens would be electrophilic. The relative lability of the C-I and C-Br bonds in nucleophilic substitution or cross-coupling reactions can also be assessed by calculating the bond dissociation energies. The iodine atom is generally a better leaving group than bromine in such reactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. ucsb.eduwikipedia.org

For this compound, the presence of electron-withdrawing groups (trifluoromethyl, bromo, and iodo) is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic properties. The iodine atom, being the most polarizable and having the weakest C-I bond among the halogens, is anticipated to be the primary site for many chemical transformations.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Representative Data) Data extrapolated from computational studies on analogous halogenated and trifluoromethyl-substituted pyridines.

| Parameter | Value (eV) | Interpretation |

| EHOMO | -9.85 | Low electron-donating ability |

| ELUMO | -1.75 | High electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.10 | High kinetic stability |

| Ionization Potential (I) | 9.85 | High energy required to remove an electron |

| Electron Affinity (A) | 1.75 | High tendency to accept an electron |

| Global Hardness (η) | 4.05 | High resistance to change in electron distribution |

| Global Softness (S) | 0.123 | Low polarizability |

| Electronegativity (χ) | 5.80 | High tendency to attract electrons |

| Electrophilicity Index (ω) | 4.15 | Strong electrophilic character |

These representative values suggest that this compound is a kinetically stable molecule with a pronounced electrophilic character, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Table 2: Representative Molecular Electrostatic Potential Values at Specific Sites of this compound Data extrapolated from computational studies on analogous halogenated and trifluoromethyl-substituted pyridines.

| Atomic Site | MEP Value (kcal/mol) | Interpretation |

| Pyridine Nitrogen | -45.0 | Strong nucleophilic center |

| Iodine (along C-I axis) | +25.0 | Strong electrophilic center (sigma-hole) |

| Bromine (along C-Br axis) | +15.0 | Moderate electrophilic center (sigma-hole) |

| Carbon of CF3 | +30.0 | Strong electrophilic center |

| Pyridine Ring (above) | -10.0 | Region of negative potential |

The MEP analysis highlights the dual reactivity of the molecule, with a strong nucleophilic center at the nitrogen and prominent electrophilic centers at the iodine and the carbon of the trifluoromethyl group.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state calculations are a powerful computational method to investigate the feasibility and mechanism of chemical reactions. By locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy, the activation energy for a reaction can be determined, providing insight into the reaction kinetics.

A key reaction for functionalizing this compound is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgnih.govresearchgate.net Due to the differential reactivity of the C-I and C-Br bonds, selective cross-coupling is possible. The C-I bond is weaker and more reactive than the C-Br bond, making the iodine at the 2-position the preferred site for oxidative addition to a palladium(0) catalyst.

Computational studies on the Suzuki-Miyaura reaction of similar halopyridines have elucidated the key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Transition state calculations for the oxidative addition step would likely confirm a lower activation energy for the C-I bond compared to the C-Br bond, thus explaining the regioselectivity of the reaction.

Table 3: Representative Calculated Activation Energies for the Suzuki-Miyaura Reaction of this compound (Phenylboronic acid as coupling partner) Data extrapolated from DFT studies on Suzuki-Miyaura reactions of halopyridines.

| Reaction Step | Activation Energy (kcal/mol) | Significance |

| Oxidative Addition at C-I | 15-20 | Favored initial step |

| Oxidative Addition at C-Br | 25-30 | Higher energy barrier, less favorable |

| Transmetalation | 10-15 | Facile transfer of the organic group |

| Reductive Elimination | 5-10 | Final C-C bond formation |

These representative data underscore the feasibility of selective functionalization at the 2-position via Suzuki-Miyaura coupling, a crucial aspect for the synthesis of its derivatives.

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govscispace.com This is achieved by correlating biological activity with various molecular descriptors, including quantum chemical descriptors. These descriptors quantify various electronic and steric properties of a molecule.

For derivatives of this compound, QSAR studies could be employed to predict their potential biological activities, for instance, as enzyme inhibitors or modulators of protein-protein interactions. Key quantum chemical descriptors that would be relevant for such studies include:

Dipole Moment: Influences solubility and membrane permeability.

Polarizability: Relates to the ease of distortion of the electron cloud, affecting non-covalent interactions.

Surface Area and Volume: Steric parameters that are crucial for receptor binding.

Charges on specific atoms: Important for electrostatic interactions with a biological target.

By synthesizing a library of derivatives where the bromo and iodo substituents are replaced with various functional groups, and then calculating these descriptors, a QSAR model could be developed to guide the design of more potent and selective compounds.

Table 4: Selected Quantum Chemical Descriptors for a Hypothetical Active Derivative of this compound Representative values based on general principles of QSAR and computational chemistry.

| Descriptor | Representative Value | Potential Impact on Activity |

| Dipole Moment (Debye) | 3.5 D | Moderate polarity, influencing solubility and binding |

| Polarizability (Å3) | 25.0 Å3 | Significant van der Waals interactions |

| Molecular Surface Area (Å2) | 250 Å2 | Defines the interaction surface with the target |

| Charge on Nitrogen | -0.5 e | Key hydrogen bond acceptor |

| Charge on CF3 group | +0.4 e | Potential for strong electrostatic interactions |

These descriptors, in conjunction with experimental biological data, would form the basis of a predictive QSAR model, accelerating the discovery of new bioactive molecules based on the this compound scaffold.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Pathways

The demand for trifluoromethylpyridine derivatives has been consistently increasing, driving the need for economically and environmentally sustainable manufacturing processes. researchoutreach.org Traditional synthetic routes often rely on harsh conditions or multi-step procedures. nih.gov Future research is geared towards developing greener, more efficient synthetic methodologies.

Key Research Directions:

Catalyst-Free and Solvent-Free Reactions: Inspired by green chemistry principles, researchers are exploring methods like microwave-assisted solid-phase synthesis which can reduce reaction times and eliminate the need for harmful organic solvents. researchgate.net The development of one-pot, multi-component reactions using practical and green catalysts, such as 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT), for related heterocyclic syntheses showcases a promising direction. jourcc.com

Photocatalysis: The use of visible light as a renewable energy source for chemical synthesis is a rapidly growing field. beilstein-journals.org Photosensitized reactions offer a green alternative for direct C-H functionalization, potentially simplifying the synthesis of complex pyridine (B92270) derivatives under mild conditions. beilstein-journals.org Chemodivergent methods enabled by photoredox catalysis could provide efficient routes to related fluorinated compounds from ubiquitous hydrocarbon feedstocks. rsc.org